molecular formula C13H14N2O3 B13206719 Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13206719
M. Wt: 246.26 g/mol
InChI Key: UCMSUUNYZLULPP-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. As part of the 1-aryl-1H-pyrazole-3-carboxylate family, this scaffold serves as a key intermediate in the synthesis of biologically active molecules . Pyrazole derivatives, particularly 1-arylpyrazoles, are extensively investigated for their diverse pharmacological profiles, which include potential anti-inflammatory, antidepressant, antibacterial, and anticonvulsant activities . A prominent application of this chemical class is its role as a precursor in the development of cannabinoid CB1 receptor antagonists . These antagonists have been explored for their potential in regulating food intake and metabolic disorders, with structures like rimonabant demonstrating the therapeutic relevance of the 1-(substituted phenyl)-1H-pyrazole-3-carboxylate core . The 3-methoxyphenyl substitution on the pyrazole nitrogen may influence the compound's electronic properties and receptor binding affinity, making it a valuable template for structure-activity relationship (SAR) studies. Researchers utilize this ester in multi-step syntheses, where it can be hydrolyzed to the corresponding carboxylic acid and further functionalized into target amides or other derivatives . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 1-(3-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-7-8-15(14-12)10-5-4-6-11(9-10)17-2/h4-9H,3H2,1-2H3

InChI Key

UCMSUUNYZLULPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Trichloromethyl Enone-Mediated Regiocontrolled Synthesis

A notable recent method involves the utilization of trichloromethyl enones as key starting materials for regioselective synthesis of pyrazoles bearing carboxyalkyl groups. Pereira et al. (2023) demonstrated that these enones facilitate the formation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles via a one-pot, three-component reaction involving hydrazines, enones, and chloroalkyl precursors.

Reaction Highlights:

  • Starting materials : Trichloromethyl enones, hydrazines (aryl or alkyl), and alcohol solvents.
  • Reaction conditions : Reflux in methanol, with reaction times around 16 hours.
  • Mechanism : Initiates with nucleophilic attack by hydrazine on the enone, cyclization, and subsequent methanolysis of the trichloromethyl group leading to carboxyalkyl substitution.

Reaction Scheme:

Trichloromethyl enone + Hydrazine → Pyrazole core + Carboxyalkyl group (via methanolysis)

Yields and Regioselectivity:

  • Achieved 37–97% yields.
  • Regioselectivity depends on the nature of the hydrazine: arylhydrazines favor the 1,3-regioisomer, while free hydrazines favor the 1,5-regioisomer.
  • Structures confirmed via NMR and single-crystal X-ray diffraction.

Hydrazine and β-Ketoester Condensation

Another classical approach involves the condensation of hydrazines with β-ketoesters such as ethyl acetoacetate:

  • Procedure :

    • React 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base like sodium ethoxide.
    • Cyclization occurs through nucleophilic attack on the keto group, forming the pyrazole ring.
    • Hydrolysis or oxidation steps may be employed to introduce hydroxyl groups at specific positions.
  • Reaction Conditions :

    • Reflux in ethanol or ethanol-water mixtures.
    • Reaction times vary from 8 to 24 hours.
  • Outcome :

    • Produces pyrazoles with moderate to high yields (50–70%).
    • The regioselectivity can be influenced by substituents and reaction conditions.

Oxidative Hydroxylation and Functionalization

In some protocols, post-cyclization oxidation or substitution introduces the hydroxyl group at the 4-position of the pyrazole ring, often employing oxidants like hydrogen peroxide or catalytic metal systems.

Reaction Conditions and Optimization

Parameter Effect on Synthesis
Temperature Elevated temperatures (~80–100°C) favor cyclization but risk side reactions such as ester hydrolysis.
Solvent Polar aprotic solvents (DMF, DMSO) enhance regioselectivity; methanol can lead to methanolysis of the trichloromethyl group.
Reaction Time Extended reflux (up to 16–24 hours) ensures complete conversion.
Hydrazine Type Aryl hydrazines favor the formation of specific regioisomers; free hydrazines tend to produce alternative regioisomers with different yields.

Structural Confirmation and Characterization

The synthesized pyrazoles are characterized through:

Summary of Key Research Findings

Study Starting Materials Key Reagents Main Features Yield Range Regioselectivity
Pereira et al. (2023) Trichloromethyl enones, hydrazines No specific catalysts Regioselective, one-pot synthesis 37–97% Dependent on hydrazine type
Classical methods Hydrazines, β-ketoesters Bases (NaOEt), oxidants Multi-step, moderate yields 50–70% Less regioselective

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate with structurally related pyrazole-3-carboxylate derivatives, focusing on substituent effects, physical properties, and spectral data.

Substituent Variations and Physical Properties

Compound Name Substituents (Position) Physical State Melting Point (°C) Yield (%) Key References
This compound 3-MeO-phenyl (N1), COOEt (C3) Solid* N/A N/A
Ethyl 1-(4-methoxyphenyl)-5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (8i) 4-MeO-phenyl (N1), COOEt (C3), 5-(CH2COOMe) Yellow solid 107–108 74
Ethyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-4-methyl-1H-pyrazole-3-carboxylate (8j) 4-Cl-phenyl (N1), COOEt (C3), 4-Me, 5-(CH2COOMe) Yellow solid 106–108 66
Ethyl 5-(4-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate (30f) p-tolyl (N1), COOEt (C3), 5-(4-OH-phenyl) White solid 199–200 62
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-F-4-MeO-phenyl (C5), COOEt (C3) Solid N/A N/A
Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (20) Ph (N1), COOEt (C3), 5-(4-Br-Ph) White solid N/A 85

Notes:

  • The methyl or halogen substituents (e.g., 4-Cl in 8j) reduce solubility in polar solvents compared to methoxy or hydroxyl groups .
  • Hydroxyphenyl derivatives (e.g., 30f) exhibit higher melting points due to intermolecular hydrogen bonding .
  • Electron-withdrawing groups (e.g., 4-Br in compound 20) enhance stability but may reduce reactivity in nucleophilic substitutions .

Spectral Data and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Trends:
  • Aromatic Protons :
    • The 3-methoxyphenyl group in the target compound shows characteristic downfield shifts for ortho and para protons (δ ~6.8–7.5 ppm), similar to analogs like 8i (δ 6.7–7.4 ppm) .
    • Hydroxyphenyl derivatives (e.g., 30f) display broad singlet peaks for -OH at δ ~9–10 ppm .
Mass Spectrometry (HRMS):
  • The molecular ion peak for this compound is expected at m/z ~260.1 [M+H]⁺, consistent with analogs such as 8i (m/z 319.1 [M+H]⁺) and 30f (m/z 339.1 [M+H]⁺) .

Biological Activity

Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a pyrazole ring with a methoxy-substituted phenyl group. Its molecular formula is C12H13N3O3, with a molecular weight of approximately 247.25 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrazole moiety can engage in π-π interactions and hydrogen bonding with enzymes, receptors, and other proteins. These interactions can modulate the activity of target proteins, leading to therapeutic effects such as:

  • Inhibition of Enzymatic Activity : Pyrazoles can act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A comparative analysis of its antimicrobial activity against Gram-positive and Gram-negative bacteria revealed promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 μmol/mL
Escherichia coli0.03 μmol/mL
Pseudomonas aeruginosa0.07 μmol/mL
Candida albicans0.04 μmol/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Properties

In vivo studies have indicated that this compound possesses anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it was found to reduce carrageenan-induced paw edema in animal models significantly .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating inflammatory conditions:

  • Study on Edema Reduction : In a study involving carrageenan-induced edema in rats, this compound exhibited a reduction in swelling comparable to indomethacin, a well-known anti-inflammatory drug .
  • Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against various pathogens. The compound demonstrated potent activity against resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .

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